Cebaracetam, with the CAS number 113957-09-8, is synthesized from readily available chemical precursors. It is classified as a nootropic agent due to its cognitive-enhancing effects. The compound's structure can be represented by the molecular formula and has a molecular weight of 335.78 g/mol. Its IUPAC name is 4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one, indicating its complex molecular architecture.
Cebaracetam can be synthesized through several methods, with one common approach involving the reaction of 4-chlorophenylacetic acid with piperazine. This reaction typically occurs in solvents like dichloromethane and may utilize catalysts such as triethylamine to facilitate the process.
Another method involves using alpha-pyrrolidone as a raw material combined with sodium methoxide in methanol under reduced pressure, followed by reactions with methyl chloroacetate at controlled temperatures (20 to 110 °C) . This method emphasizes lower environmental impact and cost-effectiveness while maintaining high yields.
The molecular structure of cebaracetam reveals significant features that contribute to its activity:
The compound's InChI Key is QPKMIYNBZGPJAR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The SMILES notation, which encodes the molecular structure in a linear format, is given as C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl
, indicating the arrangement of atoms and bonds within the molecule.
Cebaracetam undergoes various chemical reactions that can modify its structure and properties:
These reactions are critical for developing derivatives that may exhibit enhanced or modified pharmacological properties.
Cebaracetam exhibits several notable physical and chemical properties:
These properties are essential for understanding how cebaracetam behaves in biological systems and during storage.
Cebaracetam's potential applications are primarily focused on its nootropic effects:
The ongoing research into cebaracetam aims to further elucidate its therapeutic potential and optimize its use in clinical settings.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0